2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride”, related compounds have been synthesized through various methods. For instance, 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride has been synthesized . Additionally, the protodeboronation of pinacol boronic esters has been reported, which could potentially be applied in the synthesis of similar compounds .
Scientific Research Applications
Chemical Characterization and Impurity Identification
Jayachandra et al. (2018) explored the identification and characterization of several related substances in a multidrug-resistant tuberculosis (MDR-TB) drug. The study utilized high-performance liquid chromatography to detect trace level impurities and intermediates, one of which was related to 2-([(4-Bromophenyl)sulfonyl]methyl)piperidine. These substances were characterized using NMR, FT-IR, and HRMS techniques, offering insights into the chemical structure and properties of complex drug substances (Jayachandra et al., 2018).
Anticancer Applications
Rehman et al. (2018) synthesized a series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate their potential as anticancer agents. The study details the synthesis process and the anticancer evaluation of these compounds, highlighting their potential in therapeutic applications (Rehman et al., 2018).
Synthesis of Piperidine Derivatives
Huybrechts and Hoornaert (1981) communicated the use of certain reagents in the synthesis of 4,4 disubstituted piperidines. The piperidines synthesized are of interest in various medicinal areas such as neuroleptics, local anesthetics, analgesics, and antidiarrheal agents, showcasing the diverse applications of piperidine derivatives in pharmaceuticals (Huybrechts & Hoornaert, 1981).
Antibacterial Applications
Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. The study evaluated their antibacterial potentials, highlighting the significant growth inhibition of various bacterial strains, indicating the potential utility of such compounds in antibacterial therapies (Iqbal et al., 2017).
Future Directions
Piperidines, which include “2-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s known that the compound contains a piperidine moiety , which is a common structural element in many pharmaceuticals . The bromophenyl sulfonyl group can undergo a coupling reaction with benzene sulfonamide , suggesting potential interactions with proteins or enzymes that contain a sulfonamide group.
Mode of Action
The bromophenyl sulfonyl group in the compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i) iodide to form the corresponding n-aryl sulfonamide . This suggests that the compound may interact with its targets through a similar mechanism, potentially modifying their function.
Biochemical Pathways
Compounds containing a piperidine moiety are known to be involved in a wide range of biological activities
Pharmacokinetics
The compound’s predicted boiling point is 4284±410 °C , suggesting it may have good stability under physiological conditions
Result of Action
Given the compound’s potential to form N-aryl sulfonamides , it may exert its effects by modifying the function of proteins or enzymes that contain a sulfonamide group
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-10-4-6-12(7-5-10)17(15,16)9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCRZCDGOAHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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